(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
This compound features a benzo[d]thiazole core substituted with a fluorine atom at position 6 and a propargyl group at position 3. The Z-configuration ensures spatial alignment critical for biological interactions. Its structural uniqueness lies in the combination of electron-withdrawing (fluoro) and reactive (propargyl) groups, which may enhance target binding and metabolic stability .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c1-2-7-19-11-4-3-10(17)8-12(11)24-16(19)18-13(21)9-20-14(22)5-6-15(20)23/h1,3-4,8H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBRWXFGIPGYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound with a complex structure that shows potential for various biological activities. This compound features a pyrrolidine ring, a benzo[d]thiazole moiety, and a fluoro-substituted aromatic system. Its unique structural characteristics suggest potential interactions with biological targets, making it of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 321.33 g/mol. The presence of the acetamide group indicates possible interactions with biological macromolecules. The synthesis typically involves several steps that must be optimized for yield and purity, utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) for characterization .
Research indicates that compounds similar to this compound may function as inhibitors or modulators in various biochemical pathways. The interaction with specific enzymes or receptors is crucial for its pharmacological effects. For instance, studies suggest that the compound may exhibit anti-inflammatory, anticancer, or antimicrobial properties due to its structural features .
Case Studies and Experimental Findings
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For example, compounds with similar structural motifs demonstrated significant cytotoxicity against breast cancer cells, suggesting that this compound may also have potential in cancer therapy .
- Antimicrobial Properties : Preliminary screenings indicated that the compound exhibits antimicrobial activity against various bacterial strains. This aligns with findings from related compounds that possess similar functional groups known for their bioactivity .
- Neuroprotective Effects : Similar compounds have been reported to show neuroprotective effects by modulating glutamate transporters and reducing oxidative stress in neuronal cells. This suggests that the compound may also play a role in neuroprotection, potentially benefiting conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications
This compound's primary applications lie in medicinal chemistry. Its structural characteristics, including pyrrolidine and thiazole rings, are often associated with pharmacological properties, making it valuable in developing new therapeutic agents.
(1) Drug Development
The compound is synthesized and studied for its biological activity and potential applications in drug development. Its functional groups allow for modifications to enhance biological activity or alter physicochemical properties. Researchers can modify the compound's structure through various chemical reactions to enhance its biological activity or change its physicochemical properties.
(2) Mechanistic Studies
The mechanism of action likely involves interactions with biological targets like enzymes or receptors. Research suggests that compounds with similar structures may act as inhibitors or modulators in various biochemical pathways. Detailed studies on binding affinities and kinetic parameters are necessary to elucidate specific mechanisms.
(3) Chemical Reactions
The compound can participate in various chemical reactions due to its functional groups, including:
- Acylation
- Hydrolysis
- Cycloaddition reactions
These reactions are essential for modifying the compound's structure to enhance biological activity or alter physicochemical properties.
(4) Analytical Characterization
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals key differences in substituents, core modifications, and biological activities:
Physicochemical and Pharmacokinetic Properties
Target Compound :
- Compounds (6a-m): Triazole vs. Dioxopyrrolidine: Triazoles improve metabolic stability but lack hydrogen-bond donors, reducing kinase affinity compared to the target compound .
Spectral and Computational Data
- IR Spectroscopy :
- Molecular Docking : ’s compound shows hydrogen bonding with VEGFR-2’s Glu883 and Asp1044. The target’s dioxopyrrolidine may interact similarly but with improved solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide?
- Methodology : The compound’s synthesis likely involves 1,3-dipolar cycloaddition or carbodiimide-mediated coupling. For example, similar acetamide derivatives are synthesized via copper-catalyzed click chemistry (tert-BuOH-H₂O solvent, Cu(OAc)₂ catalyst) to form triazole or thiazole intermediates . For the benzo[d]thiazole core, cyclocondensation of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions is common. Post-functionalization (e.g., introducing the prop-2-yn-1-yl group) may require Sonogashira coupling .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use multi-spectral analysis:
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1670–1680 cm⁻¹, C≡C stretch at ~2100 cm⁻¹) .
- NMR : Confirm stereochemistry and substituent positions. For example, the Z-configuration of the imine bond can be inferred from [1]H NMR coupling patterns (e.g., vicinal coupling constants < 3 Hz) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for analogous acetamide derivatives .
Q. What catalytic systems are effective for introducing the prop-2-yn-1-yl group?
- Methodology : Palladium/copper-based catalysts (e.g., Pd(PPh₃)₄/CuI) in Sonogashira coupling reactions are standard for alkynylation. Ensure anhydrous conditions and degassed solvents (e.g., THF or DMF) to prevent side reactions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields for this compound?
- Methodology : Apply factorial design to test variables (e.g., temperature, catalyst loading, solvent ratio). For example, highlights flow-chemistry optimization using statistical modeling to maximize diazomethane synthesis yields. For this compound, screen reaction parameters (e.g., Cu(OAc)₂ concentration in cycloaddition) and analyze via ANOVA to identify critical factors .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?
- Methodology : Re-examine sample purity (HPLC or TLC) and consider dynamic effects (e.g., tautomerism in the benzo[d]thiazol-2(3H)-ylidene moiety). Use variable-temperature NMR to detect conformational changes. For persistent ambiguities, computational chemistry (DFT calculations) can predict spectral profiles .
Q. What strategies mitigate hygroscopicity or instability during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
